molecular formula C12H18N2O B1418326 [2-(2-Phenylmorpholin-4-yl)ethyl]amine CAS No. 1082248-83-6

[2-(2-Phenylmorpholin-4-yl)ethyl]amine

Cat. No.: B1418326
CAS No.: 1082248-83-6
M. Wt: 206.28 g/mol
InChI Key: JUHWGRNPJSAOJV-UHFFFAOYSA-N
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Description

[2-(2-Phenylmorpholin-4-yl)ethyl]amine: is an organic compound with the molecular formula C12H18N2O It is a derivative of morpholine, a heterocyclic amine, and contains a phenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine typically involves the reaction of 2-phenylmorpholine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it generally requires heating to moderate temperatures (50-100°C) and can be performed in solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Phenylmorpholin-4-yl)ethyl]amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.

    Acylation: The amine group can be acylated using acylating agents like acetic anhydride or benzoyl chloride to form amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base and are often conducted under reflux conditions.

    Acylation: Acetic anhydride, benzoyl chloride; reactions are typically performed in the presence of a base like pyridine.

Major Products:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted amines

    Acylation: Amides

Scientific Research Applications

Chemistry: [2-(2-Phenylmorpholin-4-yl)ethyl]amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the activity of drug candidates targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(2-Phenylmorpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can participate in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Phenylmorpholine: Lacks the ethylamine group, making it less versatile in certain chemical reactions.

    4-Morpholineethanamine: Does not contain the phenyl group, which may affect its biological activity and chemical reactivity.

    N-Phenylmorpholine: Similar structure but lacks the ethylamine group, limiting its applications in certain synthetic routes.

Uniqueness: [2-(2-Phenylmorpholin-4-yl)ethyl]amine is unique due to the presence of both the phenyl group and the ethylamine group. This combination of structural features enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-phenylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-6-7-14-8-9-15-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHWGRNPJSAOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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